1-Phosphabicyclo[2.2.2]octa-2,5,7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is a unique organophosphorus compound characterized by its bicyclic structure. This compound consists of a phosphorus atom integrated into a bicyclo[2.2.2]octa-2,5,7-triene framework, making it an interesting subject for research in organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene typically involves the reaction of bicyclo[2.2.2]octa-2,5,7-triene with a phosphorus-containing reagent. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phosphorus atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene involves its interaction with various molecular targets. The phosphorus atom can form bonds with metals, making it a useful ligand in catalysis. The bicyclic structure also allows for unique interactions with other molecules, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octa-2,5,7-triene: Lacks the phosphorus atom but shares the bicyclic structure.
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: Contains oxygen atoms in the bicyclic structure along with phosphorus.
Uniqueness
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is unique due to the presence of the phosphorus atom within the bicyclic framework, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
632340-40-0 |
---|---|
Molecular Formula |
C7H7P |
Molecular Weight |
122.10 g/mol |
IUPAC Name |
1-phosphabicyclo[2.2.2]octa-2,5,7-triene |
InChI |
InChI=1S/C7H7P/c1-4-8-5-2-7(1)3-6-8/h1-7H |
InChI Key |
AMAQKLKQYJZECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CP2C=CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.